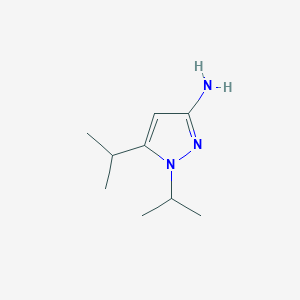

1,5-diisopropyl-1H-pyrazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,5-diisopropyl-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole ring substituted with two isopropyl groups at positions 1 and 5, and an amine group at position 3

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-diisopropyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions

1,5-diisopropyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride in DMF.

Major Products Formed

Oxidation: Formation of pyrazole oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of N-alkylated pyrazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1,5-Diisopropyl-1H-pyrazol-3-amine has been identified as a valuable scaffold in the development of novel pharmaceuticals. Its structural properties allow for the modification of biological activity through various substitutions.

Case Study: Antimicrobial Activity

Research has shown that derivatives of pyrazole compounds exhibit antimicrobial properties. A study focused on synthesizing 4-arylazo-3,5-diamino-1H-pyrazoles demonstrated their effectiveness as anti-biofilm agents against Pseudomonas aeruginosa, highlighting the potential of pyrazole derivatives in treating infections caused by biofilm-forming bacteria .

Agricultural Chemistry

The compound is also being explored for its potential use in agrochemicals, particularly as a herbicide or pesticide. Its ability to enhance crop yields while protecting plants from pests makes it a candidate for further research.

Case Study: Herbicidal Activity

In a study investigating the herbicidal properties of pyrazole derivatives, it was found that certain modifications to the pyrazole core significantly increased herbicidal efficacy against common agricultural weeds. This suggests that this compound could serve as a lead compound for developing new herbicides .

Material Science

In material science, this compound can be utilized in formulating advanced materials such as polymers and coatings. Its chemical stability and resistance to environmental factors are advantageous for creating durable materials.

Case Study: Polymer Development

Research into the use of pyrazole compounds in polymer formulations has shown that incorporating these compounds can enhance thermal stability and mechanical properties of the resulting materials. This opens avenues for applications in various industries including aerospace and automotive .

Table 1: Summary of Applications

Table 2: Structural Modifications and Their Effects

Mecanismo De Acción

The mechanism of action of 1,5-diisopropyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

3,5-Dimethylpyrazole: A precursor in the synthesis of 1,5-diisopropyl-1H-pyrazol-3-amine.

1,3-Di(propan-2-yl)pyrazole: Similar structure but with different substitution pattern.

1,5-Di(propan-2-yl)pyrazole: Lacks the amine group at position 3.

Uniqueness

This compound is unique due to the presence of both isopropyl groups and the amine group on the pyrazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

1,5-Diisopropyl-1H-pyrazol-3-amine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, highlighting its role in pharmaceutical applications.

Chemical Structure and Synthesis

This compound features a pyrazole ring with two isopropyl groups at the 3 and 5 positions. Its molecular formula is C₉H₁₄N₂, and it has a molecular weight of approximately 182.23 g/mol. The synthesis typically involves the condensation of isopropyl hydrazine with carbonyl compounds under controlled conditions. Recent advancements have introduced methods such as solvent-free reactions and microwave-assisted synthesis to improve yield and purity.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its interaction with enzymes and potential therapeutic applications.

Enzyme Inhibition Studies

Preliminary studies indicate that this compound can interact with certain enzymes, potentially modulating their activity through mechanisms such as competitive inhibition or allosteric effects. For instance, aminopyrazoles have been shown to act as useful ligands for various receptors and enzymes, including p38MAPK and COX .

Table 1: Summary of Biological Activities

Case Studies

A significant study evaluated a series of pyrazole derivatives for their anticancer effects using the MTT assay against various human tumor cell lines. The results indicated that compounds similar to this compound displayed IC50 values in the micromolar range, demonstrating notable cytotoxicity against cancer cells while sparing normal fibroblasts .

Another investigation focused on the antioxidant properties of pyrazole derivatives. Compounds were tested using different assays (ABTS, FRAP, ORAC), revealing that specific derivatives exhibited pronounced antioxidant activity, suggesting their potential as therapeutic agents for oxidative stress-related diseases .

Propiedades

IUPAC Name |

1,5-di(propan-2-yl)pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-6(2)8-5-9(10)11-12(8)7(3)4/h5-7H,1-4H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MITDXYNHQJFQNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1C(C)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.